molecular formula C11H18O2 B13074772 1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde

Cat. No.: B13074772
M. Wt: 182.26 g/mol
InChI Key: VEPBNUKGORQBON-UHFFFAOYSA-N
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Description

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde functional group attached to a cyclopropane ring, which is further substituted with a 2-methoxycyclohexyl moiety.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(2-methoxycyclohexyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C11H18O2/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h8-10H,2-7H2,1H3

InChI Key

VEPBNUKGORQBON-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1C2(CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Cyclopropanation: The cyclopropane ring can be formed through the reaction of a suitable cyclohexane derivative with a carbene precursor, such as diazomethane.

    Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, thiols, or amines

Major Products Formed

    Oxidation: 1-(2-Methoxycyclohexyl)cyclopropane-1-carboxylic acid

    Reduction: 1-(2-Methoxycyclohexyl)cyclopropane-1-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., naphthyl, benzodioxole) correlate with solid-state forms, while smaller groups (e.g., isopropyl) yield liquids .
  • Molecular Weight: The methoxycyclohexyl variant (hypothetical MW: 182.26) is intermediate in size compared to the benzodioxole (190.20) and naphthyl (196.25) analogs, suggesting moderate solubility in nonpolar solvents.
  • Synthetic Efficiency : The naphthyl-substituted compound achieved 84% yield via nitrile reduction, indicating that electron-rich aromatic substituents may facilitate efficient synthesis .

Reactivity and Functionalization

  • Aldehyde Reactivity: The carbaldehyde group is a versatile handle for further derivatization (e.g., condensation, oxidation).
  • This contrasts with electron-withdrawing groups (e.g., nitriles) in other cyclopropane derivatives .

Biological Activity

1-(2-Methoxycyclohexyl)cyclopropane-1-carbaldehyde is a compound of interest due to its potential biological activity, particularly in the context of neurological and psychiatric disorders. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane moiety attached to a methoxy-substituted cyclohexyl group and an aldehyde functional group. Its structural formula can be represented as follows:

C12H16O\text{C}_{12}\text{H}_{16}\text{O}

Research indicates that this compound may interact with metabotropic glutamate receptors (mGluRs), which are critical in modulating neurotransmission in the brain. The modulation of these receptors has been linked to therapeutic effects in conditions such as schizophrenia and anxiety disorders .

Interaction with mGluRs

  • Group I mGluRs : These receptors are positively coupled to phospholipase C, leading to increased intracellular calcium levels and enhanced neurotransmitter release.
  • Group II and III mGluRs : Activation generally results in reduced neurotransmitter release, which may be beneficial in hyperactive states associated with various psychiatric disorders .

Neuroprotective Effects

In vitro studies have shown that this compound exhibits neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cell cultures, suggesting a potential role in protecting against neurodegenerative diseases.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in activated microglia, which are implicated in neuroinflammatory processes .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Schizophrenia Models : In a preclinical model for schizophrenia, administration of this compound resulted in significant reductions in hyperactivity and improvements in cognitive function, correlating with alterations in mGluR signaling pathways .
  • Neuroprotection Against Excitotoxicity : A study evaluated the protective effects of the compound against glutamate-induced excitotoxicity in cultured neurons. Results indicated that treatment with the compound significantly reduced cell death and preserved neuronal integrity .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest it has favorable absorption characteristics with moderate lipophilicity, which may enhance its central nervous system penetration.

Safety Profile

Initial toxicity assessments indicate that the compound possesses a relatively low toxicity profile, with no significant adverse effects observed at therapeutic doses in animal models. Further studies are required to establish a comprehensive safety profile.

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